molecular formula C28H50N8O14 B12592379 L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine CAS No. 632331-56-7

L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine

Cat. No.: B12592379
CAS No.: 632331-56-7
M. Wt: 722.7 g/mol
InChI Key: HKRJGGSCVJXDHN-NLDJMRFASA-N
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Description

L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a peptide compound composed of seven amino acids: threonine, serine, leucine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Properties

CAS No.

632331-56-7

Molecular Formula

C28H50N8O14

Molecular Weight

722.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C28H50N8O14/c1-11(2)7-15(23(44)31-14(5-6-19(29)42)22(43)35-18(10-39)28(49)50)32-24(45)16(8-37)33-25(46)17(9-38)34-27(48)21(13(4)41)36-26(47)20(30)12(3)40/h11-18,20-21,37-41H,5-10,30H2,1-4H3,(H2,29,42)(H,31,44)(H,32,45)(H,33,46)(H,34,48)(H,35,43)(H,36,47)(H,49,50)/t12-,13-,14+,15+,16+,17+,18+,20+,21+/m1/s1

InChI Key

HKRJGGSCVJXDHN-NLDJMRFASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide’s backbone and side chains are susceptible to hydrolysis under specific conditions:

Acidic Hydrolysis

  • Conditions: Concentrated HCl (6M) at 110°C for 24–72 hours.

  • Outcome: Cleavage of peptide bonds, particularly at serine and threonine residues due to their hydroxyl groups. Glutamine side chains may undergo deamidation to glutamic acid.

  • Mechanism: Protonation of carbonyl oxygen facilitates nucleophilic attack by water.

Basic Hydrolysis

  • Conditions: NaOH (2–4M) at 100°C for 4–18 hours.

  • Outcome: Breakdown of peptide bonds and oxidation of cysteine residues (absent in this peptide). Serine and threonine may form dehydroalanine/β-methyl-dehydroalanine via β-elimination.

Hydrolysis Stability Comparison

ConditionCleavage SitesMajor ProductsStability Rating*
Acidic (HCl)All peptide bondsFree amino acids (e.g., Thr, Ser)Low
Basic (NaOH)Ser, Thr, GlnDehydroalanine, Glutamic acidVery Low
EnzymaticSpecific to proteasesShort peptide fragmentsHigh

*Stability ratings based on peptide bond lability under conditions .

Oxidation Reactions

Reactive oxygen species target hydroxyl and amide groups:

Side-Chain Oxidation

  • Targets: Serine and threonine hydroxyl groups.

  • Reagents: Hydrogen peroxide (H₂O₂), performic acid.

  • Products:

    • Ser → Dehydroalanine (via β-elimination).

    • Thr → β-Methyl-dehydroalanine .

Backbone Oxidation

  • Mechanism: Radical-mediated cleavage at α-carbon positions.

  • Reagents: Fenton reagents (Fe²⁺/H₂O₂).

  • Outcome: Fragmentation into smaller peptides.

Complexation with Borate

Serine residues form inhibitory complexes with borate ions, mimicking enzymatic transition states:

Serine-Borate Complex Formation

  • Conditions: 10 mM sodium borate, pH 8.0.

  • Mechanism: Borate coordinates with serine hydroxyl and an active-site seryl/threonyl residue, forming a tetrahedral intermediate analog .

  • Effect: Competitive inhibition of γ-glutamyl transpeptidase (Ki = 0.02 mM for L-serine) .

Inhibition by Serine Analogs (with Borate)

CompoundConcentration (mM)% InhibitionKi (mM)
L-Serine0.05820.02
D-Serine0.1430.17
α-Methyl-DL-serine5.0540.31
L-Threonine5.00N/A

Data adapted from studies on γ-glutamyl transpeptidase inhibition .

Substitution and Nucleophilic Reactions

Side-chain hydroxyl and amine groups participate in nucleophilic substitutions:

Amide Bond Formation

  • Reagents: Carbodiimides (DCC, EDC) with NHS esters.

  • Application: Conjugation with fluorescent probes at serine/threonine hydroxyls.

Acylation

  • Reagents: Acetic anhydride, succinic anhydride.

  • Outcome: O-acylation of serine hydroxyls, altering solubility and bioactivity.

Stability Under Physiological Conditions

The peptide exhibits moderate stability in aqueous solutions:

  • Half-life (pH 7.4, 37°C): ~48 hours, with gradual hydrolysis at Ser-Ser and Thr-Thr bonds.

  • Thermal Degradation: Decomposition above 80°C, with charring observed at 150°C.

Scientific Research Applications

Biological Significance

This peptide is composed of amino acids that play crucial roles in biological processes. Each component contributes to the peptide's functionality:

  • L-Threonine : Important for protein synthesis and immune function.
  • L-Serine : Involved in neurological functions and metabolic pathways.
  • L-Leucine : Essential for muscle repair and growth.
  • L-Glutamine : Supports gut health and immune response.

Neuroprotective Effects

Recent studies have indicated that peptides containing serine, such as L-threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine, may have neuroprotective properties. Research demonstrates that L-serine can mitigate neurotoxicity and promote neuronal survival through the activation of glycine receptors and modulation of inflammatory responses in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

StudyFindings
PMC10452085L-serine supplementation improved neuronal health and reduced inflammation in models of traumatic brain injury.
PMC9030433Peptides with serine residues showed promise in treating neurological disorders due to their protective effects on glial cells.

Antimicrobial Properties

Peptides similar to this compound have been investigated for their antimicrobial activities. They can interact with bacterial ribosomes, inhibiting protein synthesis and exhibiting bactericidal effects against various pathogens .

StudyFindings
MDPIPeptides targeting LeuRS showed high binding affinity to E. coli, suggesting potential for developing new antibiotics.

Biopharmaceutical Development

The pharmaceutical industry is increasingly interested in peptides for therapeutic applications. The unique properties of this compound make it a candidate for drug development, particularly in creating peptide-based therapeutics that can target specific biological pathways .

Application AreaDescription
NeurologyPotential treatments for neurodegenerative diseases through modulation of neurotransmitter systems.
Infectious DiseasesDevelopment of novel antibiotics targeting bacterial protein synthesis mechanisms.

Case Studies

  • Neuroprotection in Alzheimer’s Disease
    • A clinical trial involving L-serine supplementation reported improved cognitive function in patients with early-stage Alzheimer's disease, highlighting the peptide's potential as a therapeutic agent.
  • Antibacterial Activity
    • In vitro studies demonstrated that peptides similar to L-threonyl derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-seryl-L-histidine: Another peptide with similar amino acid composition but different sequence and properties.

    Semaglutide: A longer peptide with therapeutic applications in diabetes treatment.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A complex peptide with a similar backbone but additional functional groups.

Uniqueness

L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Biological Activity

L-Threonyl-L-threonyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a complex peptide composed of multiple amino acids, notable for its potential biological activities. Understanding the biological activity of this compound involves exploring its structural properties, mechanisms of action, and relevant research findings.

Structural Properties

The molecular formula of this compound is C152H222N38O50C_{152}H_{222}N_{38}O_{50}, with a molecular weight of approximately 3381.66 g/mol. This complex structure allows for diverse interactions within biological systems, potentially influencing various physiological processes .

The biological activity of this peptide can be attributed to several mechanisms:

  • Antiviral Activity : Peptides similar to this compound have been shown to exhibit antiviral properties, particularly against HIV. For instance, certain peptide-based inhibitors interfere with the viral life cycle at early stages, suggesting potential applications in antiviral therapies .
  • Neurotransmitter Functions : The presence of serine and threonine residues may contribute to neurotransmitter functions, as these amino acids are involved in various signaling pathways within the nervous system .
  • Antibacterial Properties : Research indicates that peptides with similar structures can exhibit moderate antibacterial activity against specific bacterial strains. This suggests that this compound may also possess such properties .

Case Studies and Research Findings

Recent studies have highlighted the importance of peptides in therapeutic contexts:

  • HIV Inhibition : A study demonstrated that peptides mimicking gp41 structures effectively inhibit HIV-1 entry into cells. The IC50 values for these peptides ranged from 1.1 to 2.8 µg/mL against various strains, indicating significant antiviral potential .
  • Antibacterial Activity : Another study focused on threonyl-tRNA synthetase inhibitors showed moderate antibacterial effects against Haemophilus influenzae and E. coli mutants. This points towards the potential of threonine-containing peptides in developing antibacterial agents .
  • Neurotransmitter Role : Peptides rich in serine and threonine have been implicated in modulating neurotransmission, which may be relevant for conditions affecting the central nervous system .

Data Table: Summary of Biological Activities

Activity TypeDescriptionRelevant Findings
AntiviralInhibition of HIV-1 entryIC50 values between 1.1 - 2.8 µg/mL
AntibacterialModerate activity against specific bacteriaEffective against H. influenzae and E. coli
Neurotransmitter RoleModulation of neurotransmissionImpacts on signaling pathways in the CNS

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing L-Threonyl-L-threonyl-L-seryl-L-seryl-leucyl-L-glutaminyl-L-serine in high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amidation .
  • Coupling efficiency : Optimize with HBTU/HOBt activation and DIEA in DMF, monitoring via Kaiser test .
  • Side-chain protection : Use tert-butyl for threonine/serine hydroxyls and trityl for glutamine side chains to prevent side reactions .
  • Cleavage : TFA cocktail (TFA:water:TIPS, 95:2.5:2.5) for 2–4 hours, followed by cold ether precipitation .
    • Validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and ESI-MS .

Q. How can researchers characterize the secondary structure of this peptide?

  • Methodological Answer :

  • Circular Dichroism (CD) : Use far-UV (190–250 nm) in aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to detect α-helix or β-sheet propensity .
  • FTIR Spectroscopy : Analyze amide I band (1600–1700 cm⁻¹) for structural fingerprints .
  • NMR : 2D NOESY in D₂O to identify intramolecular hydrogen bonds .

Q. What storage conditions ensure peptide stability?

  • Methodological Answer :

  • Lyophilization : Store at -20°C in airtight vials with desiccant to prevent hygroscopic degradation .
  • Avoid repeated freeze-thaw : Aliquot in neutral buffers (pH 6–7) to minimize hydrolysis of glutamine residues .

Advanced Research Questions

Q. How can experimental design address low yields during SPPS of this peptide?

  • Methodological Answer :

  • Coupling optimization : For sterically hindered residues (e.g., leucine), extend coupling time to 2 hours or use DIC/Oxyma Pure as an alternative activator .
  • Aggregation mitigation : Incorporate 20% DMSO in DMF during serine/threonine couplings to disrupt β-sheet formation .
  • Real-time monitoring : Use in-situ FTIR to track deprotection and coupling efficiency .

Q. How to resolve contradictions in functional data (e.g., inconsistent binding affinity in assays)?

  • Methodological Answer :

  • Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .
  • Batch variability control : Standardize peptide stock concentrations via amino acid analysis (AAA) to rule out concentration errors .
  • Conformational analysis : Compare CD spectra across batches to confirm structural consistency .

Q. What strategies resolve stereochemical impurities in the final product?

  • Methodological Answer :

  • Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 mm) with methanol/ammonium acetate mobile phase to separate D/L isomers .
  • Enzymatic digestion : Treat with carboxypeptidase Y to hydrolyze D-amino acid-containing byproducts .

Q. How to design in vivo studies to evaluate bioavailability?

  • Methodological Answer :

  • Tagging : Conjugate with FITC or biotin via N-terminal modification for tracking in serum stability assays .
  • Bioavailability enhancers : Co-administer with permeation enhancers (e.g., sodium decanoate) in rodent models .

Q. What computational approaches predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with Glutaminyl-tRNA synthetase (PDB: 3HXG) to model binding .
  • MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess conformational stability in lipid bilayers .

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